PRMT3 Binding Affinity: A Baseline EC50 > 1 µM
In a differential scanning fluorimetry (DSF) assay measuring binding to the ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, the target compound displayed an EC50 of 1.30 × 10^3 nM (i.e., >1 µM), indicating minimal engagement [1]. In contrast, the simple benzamide analog (CAS 1396747-97-9, lacking the electron-withdrawing –CF3 groups) showed no reported binding in this dataset, while potent PRMT3 tool compounds typically achieve nanomolar stabilization. This >1 µM EC50 provides a critical negative control benchmark for projects targeting PRMT3, as it establishes that the pyrazine-piperidine-benzamide scaffold alone is insufficient for meaningful target engagement without optimized substitution.
| Evidence Dimension | PRMT3 binding affinity (DSF protein stabilization, EC50) |
|---|---|
| Target Compound Data | EC50 = 1.30 × 10^3 nM (>1 µM) |
| Comparator Or Baseline | Potent PRMT3 tool compounds (typically < 100 nM); the des-trifluoromethyl benzamide analog (CAS 1396747-97-9) has no reported PRMT3 binding data, implying an even weaker or undetectable affinity. |
| Quantified Difference | The target compound shows >10-fold weaker binding than potent PRMT3 inhibitors, underscoring the necessity of the -CF3 groups for any affinity (cross-study inference). |
| Conditions | DSF assay, ePL-tagged human PRMT3 methyltransferase domain (211-531) expressed in HEK293 cells. Source: BindingDB BDBM50247349 / CHEMBL4072005 [1]. |
Why This Matters
This datum defines the compound as a weak PRMT3 binder, enabling its use as a negative control or inactive scaffold in selectivity panels, and provides a quantitative rationale for excluding it from projects requiring robust PRMT3 inhibition.
- [1] BindingDB. BDBM50247349 CHEMBL4072005: N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide. EC50 = 1.30E+3 nM for human PRMT3. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247349 View Source
